molecular formula C21H14Cl2N2O2S B5070506 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide

Cat. No. B5070506
M. Wt: 429.3 g/mol
InChI Key: SBLQSWPNAZITEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide, commonly known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. BCA is a small molecule that belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of BCA is not fully understood, but it is believed to act through multiple pathways. BCA has been shown to inhibit various enzymes such as topoisomerase II, carbonic anhydrase, and acetylcholinesterase, which are involved in cancer, Alzheimer's disease, and epilepsy, respectively. BCA has also been shown to modulate various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-kB pathway, which are involved in cell proliferation, apoptosis, and inflammation. BCA has been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological diseases.
Biochemical and Physiological Effects:
BCA has been shown to have various biochemical and physiological effects in different diseases. In cancer research, BCA has been shown to induce DNA damage and inhibit DNA repair, which leads to apoptosis and cell cycle arrest. BCA has also been shown to inhibit the expression of various genes involved in cancer progression such as c-Myc, cyclin D1, and VEGF. In Alzheimer's disease research, BCA has been shown to reduce the levels of beta-amyloid and tau proteins, which are involved in the formation of neurofibrillary tangles. BCA has also been shown to reduce oxidative stress and neuroinflammation, which are involved in the pathogenesis of the disease. In Parkinson's disease research, BCA has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines, which are involved in the degeneration of dopaminergic neurons. BCA has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In epilepsy research, BCA has been shown to reduce the levels of glutamate, which is a neurotransmitter involved in the initiation and propagation of seizures.

Advantages and Limitations for Lab Experiments

BCA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. BCA has been shown to have low toxicity in animal models, which makes it a potential candidate for further development. BCA has also been shown to have good pharmacokinetic properties such as good oral bioavailability and long plasma half-life. However, there are also some limitations for lab experiments with BCA. BCA has poor solubility in water, which makes it difficult to administer in animal models. BCA also has poor stability in aqueous solutions, which makes it challenging to store and transport.

Future Directions

There are several future directions for BCA research. In cancer research, BCA can be further developed as a potential anticancer drug by optimizing its pharmacokinetic and pharmacodynamic properties. BCA can also be combined with other anticancer drugs to enhance its efficacy. In Alzheimer's disease research, BCA can be further developed as a potential disease-modifying drug by conducting clinical trials in humans. BCA can also be combined with other drugs that target different pathways involved in the disease. In Parkinson's disease research, BCA can be further developed as a potential neuroprotective drug by conducting clinical trials in humans. BCA can also be combined with other drugs that target different pathways involved in the disease. In epilepsy research, BCA can be further developed as a potential antiepileptic drug by optimizing its pharmacokinetic and pharmacodynamic properties. BCA can also be combined with other antiepileptic drugs to enhance its efficacy.

Synthesis Methods

The synthesis of BCA involves the reaction of 4-chloroaniline with 2-aminobenzothiazole in the presence of acetic anhydride and sulfuric acid to obtain 3-(1,3-benzothiazol-2-yl)-4-chloroaniline. This intermediate is then reacted with 4-chlorophenoxyacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain BCA. The overall yield of the synthesis is around 60-70%, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

BCA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. In cancer research, BCA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BCA has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to the tumor. In Alzheimer's disease research, BCA has been shown to inhibit the aggregation of beta-amyloid, which is a hallmark of the disease. BCA has also been shown to improve cognitive function in animal models of Alzheimer's disease. In Parkinson's disease research, BCA has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In epilepsy research, BCA has been shown to reduce the frequency and severity of seizures in animal models.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2S/c22-13-5-8-15(9-6-13)27-12-20(26)24-14-7-10-17(23)16(11-14)21-25-18-3-1-2-4-19(18)28-21/h1-11H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLQSWPNAZITEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.